molecular formula C18H20N2O6 B11207633 Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207633
M. Wt: 360.4 g/mol
InChI Key: YBODJWFXGHKIFT-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a nitrophenyl group and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The nitrophenyl group and the dihydropyridine ring play crucial roles in this interaction, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known dihydropyridine calcium channel blocker with a longer duration of action.

    Nicardipine: Similar in structure and function, used in the treatment of hypertension.

Uniqueness

3,5-DIMETHYL 4-(3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

dimethyl 4-(3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20N2O6/c1-11(2)19-9-14(17(21)25-3)16(15(10-19)18(22)26-4)12-6-5-7-13(8-12)20(23)24/h5-11,16H,1-4H3

InChI Key

YBODJWFXGHKIFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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